molecular formula C10H9F3O2 B8244428 2-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde

2-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B8244428
M. Wt: 218.17 g/mol
InChI Key: YCFFHHIQEVUZAG-UHFFFAOYSA-N
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Description

2-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound characterized by the presence of a trifluoroethoxy group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 2-methyl-5-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the benzaldehyde is replaced by the trifluoroethoxy group.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoroethoxy group.

Major Products Formed

    Oxidation: 2-Methyl-5-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: 2-Methyl-5-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of probes for biological imaging.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, the trifluoroethoxy group can enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their bioavailability. The aldehyde group can form covalent bonds with biological targets, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the specific positioning of the trifluoroethoxy group and the methyl group on the benzaldehyde ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methyl-5-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-7-2-3-9(4-8(7)5-14)15-6-10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFFHHIQEVUZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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